molecular formula C8H16ClN B15300143 6-Azaspiro[2.6]nonane hydrochloride

6-Azaspiro[2.6]nonane hydrochloride

Cat. No.: B15300143
M. Wt: 161.67 g/mol
InChI Key: MRLFNXFPIUFCCL-UHFFFAOYSA-N
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Description

6-Azaspiro[26]nonane hydrochloride is a chemical compound with the molecular formula C8H15N·HCl It is a spirocyclic amine, characterized by a unique structure where a nitrogen atom is incorporated into a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[2.6]nonane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[2.6]nonane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, reduction may yield amines or alcohols, and substitution may yield halogenated compounds or other derivatives.

Scientific Research Applications

6-Azaspiro[2.6]nonane hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Azaspiro[2.6]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

6-Azaspiro[2.6]nonane hydrochloride can be compared with other spirocyclic amines, such as:

    6-Azaspiro[4.5]decane: This compound has a similar spirocyclic structure but with a different ring size, leading to different chemical and biological properties.

    1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride:

The uniqueness of 6-Azaspiro[2

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

6-azaspiro[2.6]nonane;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-2-8(3-4-8)5-7-9-6-1;/h9H,1-7H2;1H

InChI Key

MRLFNXFPIUFCCL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)CCNC1.Cl

Origin of Product

United States

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